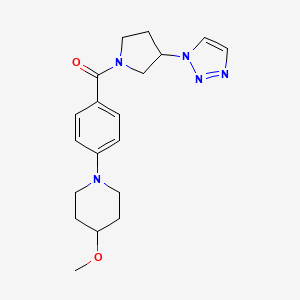

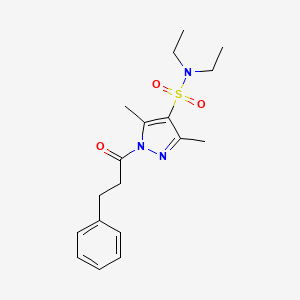

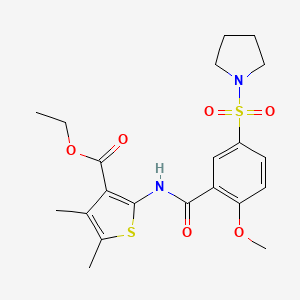

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, a piperidine ring, and a methoxy group. The presence of these functional groups suggests that the compound could have interesting biological activities .

Molecular Structure Analysis

The compound’s structure is likely to be characterized using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, stability, and density would depend on the specific substituents and the overall structure of the compound .科学的研究の応用

Drug Discovery

The 1,2,3-triazole moiety is a significant structure in medicinal chemistry, often used in drug discovery due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds. This compound’s structure, which includes the 1,2,3-triazole ring, makes it a candidate for the development of new pharmaceuticals. For instance, 1,2,3-triazoles are found in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

In organic synthesis, the triazole ring serves as a versatile intermediate. It can be used to create a wide variety of complex molecules due to its high chemical stability and reactivity under various conditions. This makes it invaluable for constructing complex organic compounds .

Polymer Chemistry

The triazole core is used in polymer chemistry to create polymers with specific properties, such as increased thermal stability or novel functionalities. The compound’s ability to engage in hydrogen bonding can lead to the development of polymers with unique mechanical properties .

Supramolecular Chemistry

In supramolecular chemistry, the triazole ring can act as a building block for larger structures. Its ability to participate in hydrogen bonding and its strong dipole moment make it suitable for creating self-assembling materials .

Bioconjugation

The compound can be used in bioconjugation to attach various biomolecules to each other or to surfaces. This is particularly useful in the development of biosensors or drug delivery systems where the triazole acts as a linker .

Chemical Biology

In chemical biology, the triazole moiety can be used to modify biological molecules, altering their properties or function. This can help in understanding biological processes or in creating molecules with new biological activities .

Fluorescent Imaging

Due to its unique electronic properties, the triazole ring can be incorporated into fluorescent probes. These probes can be used for imaging in biological systems, allowing researchers to visualize cellular processes in real-time .

Materials Science

The compound’s stability and structural features make it a candidate for the development of new materials. It could be used to create advanced materials with specific electronic or mechanical properties for use in various industries .

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, potentially inhibiting its activity . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Pharmacokinetics

The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties .

Result of Action

The inhibition of AChE by this compound could potentially lead to effects such as enhanced cholinergic transmission. This could have implications in conditions like Alzheimer’s disease, where there is a deficiency of ACh . .

Action Environment

This compound represents a promising area of study in the development of new therapeutic options to counteract neurodegeneration .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-26-18-7-11-22(12-8-18)16-4-2-15(3-5-16)19(25)23-10-6-17(14-23)24-13-9-20-21-24/h2-5,9,13,17-18H,6-8,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJFIXMGVJYJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2861150.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2861154.png)

![5-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfamoyl)-2-methylbenzoic acid](/img/structure/B2861155.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2861165.png)

![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)